molecular formula C15H24N4O3 B6472413 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640892-78-8

4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472413
CAS No.: 2640892-78-8
M. Wt: 308.38 g/mol
InChI Key: LSQJEEVAOWEIJJ-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound. Its complex structure reflects its potential significance in various fields including chemistry, biology, medicine, and industry. The molecule consists of a morpholine ring, a pyrrolidine carboxyl group, and a 1,2,4-oxadiazole ring, which contribute to its unique reactivity and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine can be achieved through several synthetic routes. A common method involves:

  • Formation of the 1,2,4-oxadiazole ring : This can be synthesized via the reaction of an appropriate nitrile with hydrazine to form an amidoxime, which is then cyclized in the presence of an acid or base.

  • Attachment of the propan-2-yl group : Introducing the isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a strong base.

  • Coupling with morpholine and pyrrolidine derivatives : The final product is formed by coupling the prepared 1,2,4-oxadiazole derivative with morpholine and pyrrolidine carboxyl derivatives under specific conditions, typically involving condensation reactions or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would require scalable and efficient procedures, often involving automated synthesis robots, optimized solvent systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation : Can be oxidized to form various oxadiazole derivatives depending on the oxidizing agent used.

  • Reduction : The 1,2,4-oxadiazole ring can be reduced under specific conditions, altering its structural properties.

  • Substitution : The compound undergoes substitution reactions, particularly at the oxadiazole ring and morpholine moiety.

Common Reagents and Conditions Used:

  • Oxidation : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution : Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed:

  • Oxidation products : Various oxadiazole derivatives with altered functional groups.

  • Reduction products : Reduced oxadiazole derivatives, sometimes yielding amine groups.

  • Substitution products : Compounds with substituted functional groups at the oxadiazole or morpholine rings.

Scientific Research Applications

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine has broad applications in several fields:

  • Chemistry : Used as a building block in organic synthesis for creating complex molecules.

  • Biology : Serves as a ligand in biochemical assays and enzyme studies.

  • Medicine : Investigated for its potential pharmacological properties, including antiviral and antibacterial activities.

  • Industry : Employed in the development of new materials with specific properties, such as advanced polymers.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound's effects are largely dependent on its interaction with molecular targets, which may include:

  • Enzyme Inhibition : Inhibiting specific enzymes by binding to their active sites.

  • Receptor Binding : Modulating receptor activity through competitive or non-competitive interactions.

  • Pathway Modulation : Altering biochemical pathways by influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: This compound stands out due to its unique combination of a 1,2,4-oxadiazole ring and morpholine structure. Similar compounds include:

  • 4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : Lacks the isopropyl group, leading to different reactivity and properties.

  • 4-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : Contains an ethyl group instead of isopropyl, affecting steric and electronic characteristics.

  • 4-{[3-(phenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine : The presence of a phenyl group introduces aromaticity, altering its chemical behavior.

These comparisons highlight the uniqueness of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine in terms of its structural attributes and functional potential.

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Properties

IUPAC Name

[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-11(2)14-16-13(22-17-14)10-18-7-8-21-12(9-18)15(20)19-5-3-4-6-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQJEEVAOWEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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